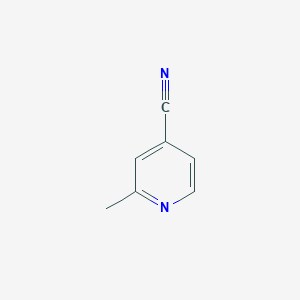

4-Cyano-2-methylpyridine

Description

BenchChem offers high-quality 4-Cyano-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Cyano-2-methylpyridine (CAS 2214-53-1): A Key Intermediate in Pharmaceutical Synthesis

Introduction and Strategic Importance

4-Cyano-2-methylpyridine, also known by synonyms such as 2-Methylisonicotinonitrile and 4-Cyano-2-picoline, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1][2] Its molecular structure, featuring a pyridine ring functionalized with both a methyl group and a cyano group, makes it a versatile building block for more complex molecules. The primary driver for its industrial relevance is its role as a key intermediate in the synthesis of calcium channel blockers, a class of drugs used to manage various cardiovascular conditions like hypertension and angina.[1][2] Understanding the properties and synthesis of this compound is therefore crucial for process optimization and the development of new therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory or industrial setting. 4-Cyano-2-methylpyridine is typically a beige or low-melting yellow solid at room temperature.[1][3]

Core Physicochemical Properties

The key physical and chemical data for 4-Cyano-2-methylpyridine are summarized below. This information is critical for designing reaction setups, purification strategies, and ensuring safe storage.

| Property | Value | Source(s) |

| CAS Number | 2214-53-1 | [1][2][4] |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [2][5][6] |

| Appearance | Beige to low-melting yellow solid | [1][3] |

| Boiling Point | 213 °C | [1][3] |

| Flash Point | 87 °C | [1][3] |

| Density | 1.08 g/cm³ | [1][3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][7] |

| pKa | 2.60 ± 0.10 (Predicted) | [3] |

Spectroscopic Characterization

While specific spectra for 4-Cyano-2-methylpyridine are not widely published, data for the isomeric 2-Cyano-4-methylpyridine provides valuable insights into the expected spectral features.[8] Spectroscopic analysis is a cornerstone of chemical synthesis, used to confirm the identity and purity of the target compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet) and the aromatic protons on the pyridine ring. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern. For the related isomer, signals appear around δ 2.28 (s, 3H) for the methyl group and between δ 7.98 and 8.79 for the aromatic protons.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the cyano carbon, and the five unique carbons of the pyridine ring. For the related isomer, these peaks appear at δ 21.1 (methyl), 116.4 (cyano), and between 128.5 and 150.1 for the pyridine ring carbons.[8]

-

IR (Infrared) Spectroscopy: A key diagnostic peak in the IR spectrum will be the characteristic C≡N (nitrile) stretching vibration, typically appearing around 2230-2240 cm⁻¹.[9] Aromatic C-H and C=C/C=N ring vibrations will also be present.[9]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approximately 118).[9] Fragmentation patterns can provide further structural confirmation.

Synthesis and Purification

The synthesis of cyanopyridines, including 4-Cyano-2-methylpyridine, can be achieved through various methods. The most common industrial approaches involve the ammoxidation of the corresponding picolines (methylpyridines).[10] However, for laboratory-scale synthesis, a prevalent method involves the cyanation of a pyridine N-oxide precursor.[8]

Representative Synthesis Workflow: Cyanation of 2-Methylpyridine N-Oxide

This two-step process is a reliable method for producing 4-Cyano-2-methylpyridine. The causality behind this choice lies in the activation of the pyridine ring by N-oxidation, which facilitates nucleophilic attack by the cyanide ion.

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-CYANO-2-METHYLPYRIDINE CAS#: 2214-53-1 [m.chemicalbook.com]

- 4. 4-CYANO-2-METHYLPYRIDINE | 2214-53-1 [chemicalbook.com]

- 5. Buy Online CAS Number 2214-53-1 - TRC - 4-Cyano-2-methylpyridine | LGC Standards [lgcstandards.com]

- 6. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Cyano-2-methylpyridine | 2214-53-1 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Structural Analysis of 2-Methylisonicotinonitrile

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural elucidation of 2-Methylisonicotinonitrile (4-cyano-2-methylpyridine). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal-driven choices behind the analytical strategy. We will explore the application of fundamental spectroscopic and crystallographic techniques, offering predictive insights and validated protocols to ensure trustworthy and reproducible results.

Introduction and Molecular Overview

2-Methylisonicotinonitrile is a substituted pyridine derivative featuring a methyl group at the 2-position and a nitrile group at the 4-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the electron-donating methyl group, creates a unique electronic environment that dictates its reactivity and spectroscopic properties. An unambiguous structural confirmation is the foundational step for its application in any synthetic or developmental workflow.

This guide outlines an integrated approach, demonstrating how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography converge to provide a complete and validated molecular structure.

Table 1: Core Physicochemical Properties of 2-Methylisonicotinonitrile

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpyridine-4-carbonitrile | [1] |

| Synonyms | 4-Cyano-2-methylpyridine, 2-Methyl-4-cyanopyridine | [2] |

| CAS Number | 2214-53-1 | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Exact Mass | 118.053098200 Da | [1] |

| Boiling Point | 212.8 °C at 760 mmHg | [2] |

| Density | 1.08 g/cm³ | [2] |

Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound is a multi-step, self-validating process. No single technique provides absolute proof. Instead, we rely on the confluence of orthogonal methods. The workflow below illustrates the logical progression from initial characterization to definitive structural confirmation.

Caption: Integrated workflow for the structural elucidation of 2-Methylisonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Methylisonicotinonitrile, both ¹H and ¹³C NMR are essential, with 2D techniques providing unambiguous assignments.

3.1. ¹H NMR Spectroscopy: Predictive Analysis

The ¹H NMR spectrum will reveal the electronic environment of the three aromatic protons and the three methyl protons. The electron-withdrawing nitrogen atom significantly deshields adjacent protons (α-protons), causing them to appear at a higher chemical shift (downfield).[3]

-

H6 (α-proton): Expected to be the most downfield signal due to its proximity to the ring nitrogen. It will appear as a doublet, coupled to H5.

-

H5 (β-proton): Expected at an intermediate chemical shift. It will appear as a doublet of doublets, coupled to both H6 and H3.

-

H3 (β-proton): Expected to be the most upfield of the aromatic protons. It will appear as a small doublet or singlet, as the para-coupling to H6 is often negligible (⁵J ≈ 0-1 Hz).[3]

-

CH₃ (Methyl Protons): Expected as a sharp singlet in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~8.6 - 8.8 | Doublet (d) | ³J(H5-H6) ≈ 5 Hz | α-position to pyridine nitrogen results in strong deshielding.[3] |

| H5 | ~7.4 - 7.6 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 5 Hz, ⁴J(H3-H5) ≈ 1.5 Hz | β-position, coupled to two adjacent protons.[3] |

| H3 | ~7.3 - 7.5 | Singlet (s) or narrow d | ⁴J(H3-H5) ≈ 1.5 Hz | β-position, shielded relative to H6.[3] |

| -CH₃ | ~2.6 | Singlet (s) | N/A | Attached to the aromatic ring.[4] |

3.2. ¹³C NMR Spectroscopy: Predictive Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are influenced by the nitrogen's electronegativity and the substituents.[5] The nitrile carbon has a characteristic chemical shift.

-

C2 & C6: Most deshielded aromatic carbons due to proximity to nitrogen.

-

C4: Quaternary carbon attached to the electron-withdrawing nitrile group, expected to be significantly deshielded.

-

C3 & C5: Shielded relative to the α-carbons.

-

C≡N (Nitrile Carbon): Appears in a characteristic window for aromatic nitriles.[6]

-

-CH₃: Appears in the typical aliphatic region for a methyl group attached to an aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~158 - 160 | α-carbon, attached to methyl group.[5][7] |

| C6 | ~150 - 152 | α-carbon, highly deshielded by nitrogen.[5][7] |

| C4 | ~135 - 140 | Quaternary carbon attached to the nitrile group. |

| C5 | ~125 - 128 | β-carbon.[5][7] |

| C3 | ~122 - 124 | β-carbon.[5][7] |

| C≡N | ~117 - 119 | Characteristic shift for aromatic nitrile carbons.[6] |

| -CH₃ | ~22 - 25 | Aliphatic methyl carbon attached to an sp² carbon.[4] |

3.3. Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Methylisonicotinonitrile.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire with a 30° or 45° pulse angle and a relaxation delay (D1) of at least 2 seconds.

-

¹³C Spectrum: Acquire using proton decoupling. Use a longer relaxation delay (e.g., 5 seconds) to ensure quantitative data for all carbons, including quaternary ones.

-

2D COSY: To establish ¹H-¹H coupling networks.

-

2D HSQC: To correlate each proton with its directly attached carbon.[3]

-

2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons like C2, C4, and the nitrile carbon.[8]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H spectrum to the solvent residual peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum accordingly.

-

Integrate the ¹H signals to determine proton ratios.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2-Methylisonicotinonitrile, the most diagnostic absorption is the sharp, intense stretching vibration of the nitrile (C≡N) group.

Table 4: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[9] |

| ~2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | From the methyl group.[9] |

| ~2230 | C≡N Nitrile Stretch | Strong, Sharp | Highly diagnostic for aromatic nitriles. Conjugation with the ring lowers the frequency from saturated nitriles (~2250 cm⁻¹).[6][10] |

| ~1600, ~1480 | C=C, C=N Ring Stretch | Medium-Strong | Vibrations of the pyridine ring skeleton. |

4.1. Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum to confirm the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed.[11]

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and the ATR accessory is installed.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Acquisition:

-

With the clean, empty ATR crystal in place, run a background scan. This spectrum of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from the sample spectrum.[11]

-

-

Sample Analysis:

-

Place a small amount of solid 2-Methylisonicotinonitrile (or a single drop if liquid) onto the center of the ATR crystal.

-

Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will generate the final spectrum in either transmittance or absorbance.

-

Label the significant peaks corresponding to the functional groups outlined in Table 4.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborating structural information. For 2-Methylisonicotinonitrile (MW = 118.14), electron ionization (EI) is a suitable technique.

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 118, corresponding to the intact molecule with one electron removed. The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd molecular weight).[12]

-

Key Fragmentation Pathways: Energetically unstable molecular ions will break into smaller, charged fragments.[13] Stable fragments are more likely to be observed.

-

Loss of HCN (m/z = 91): A common fragmentation for pyridine-containing compounds, leading to a stable cyclopentadienyl cation fragment.

-

Loss of a Methyl Radical (M-15, m/z = 103): Cleavage of the methyl group to form a cyanopyridinium cation.

-

Loss of Acetonitrile (CH₃CN): Rearrangement and loss of acetonitrile could lead to a fragment at m/z = 77 (benzyne radical cation).

-

Caption: Predicted major fragmentation pathways for 2-Methylisonicotinonitrile in EI-MS.

X-ray Crystallography

While spectroscopic methods propose a structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state.[14] Although no published crystal structure for 2-Methylisonicotinonitrile was found as of this writing, obtaining one would be the final step in absolute structural validation.

6.1. Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow a suitable single crystal and determine the molecular structure with high precision.

-

Crystal Growth:

-

High-purity (>99%) 2-Methylisonicotinonitrile is required.

-

Screen various solvents and solvent mixtures (e.g., hexane, ethyl acetate, ethanol, dichloromethane).

-

Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to grow a single, defect-free crystal of suitable size (0.1-0.3 mm).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a modern X-ray diffractometer.

-

Collect diffraction data, typically using a low-temperature nitrogen stream (~100 K) to minimize thermal motion and improve data quality.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or other algorithms to locate the positions of the atoms.

-

Refine the atomic positions, bond lengths, and angles against the experimental data to achieve the best possible fit. The final refined structure provides precise bond lengths, bond angles, and information on intermolecular interactions in the crystal lattice.[15]

-

Conclusion

The structural analysis of 2-Methylisonicotinonitrile is a systematic process that relies on the convergence of multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the nitrile moiety. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an exact three-dimensional map of the molecule. By following the validated protocols and predictive models outlined in this guide, researchers can confidently and accurately determine the structure of 2-Methylisonicotinonitrile, ensuring the integrity of their subsequent research and development efforts.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959073, 2-Methylpyridine-4-carbonitrile. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Iversen, D. S., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bernstein, M. A. (1995). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

LookChem. (n.d.). 2-Methylisonicotinonitrile. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

Sources

- 1. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylisonicotinonitrile|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. whitman.edu [whitman.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-picoline

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Cyano-2-picoline (also known as 2-methylpyridine-4-carbonitrile), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Given the compound's significance as an intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[1] This document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically rigorous guide for laboratory applications.

Introduction: The Significance of 4-Cyano-2-picoline

4-Cyano-2-picoline, with the chemical formula C₇H₆N₂, belongs to the substituted pyridine family.[2] Its structure incorporates a pyridine ring functionalized with a methyl group at the 2-position and a nitrile group at the 4-position. This unique arrangement of electron-donating (methyl) and electron-withdrawing (cyano) groups on the pyridine scaffold imparts distinct chemical reactivity and makes it a valuable precursor in the synthesis of more complex molecules, including calcium antagonists.[1]

Accurate and unambiguous characterization of 4-Cyano-2-picoline is the cornerstone of its effective utilization in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide offers an in-depth exploration of the expected spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure of 4-Cyano-2-picoline

Caption: Molecular structure of 4-Cyano-2-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Cyano-2-picoline, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-Cyano-2-picoline is expected to exhibit four distinct signals: one singlet for the methyl protons and three signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the methyl and cyano substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.6 - 8.8 | Doublet (d) | ~5.0 |

| H-5 | ~7.4 - 7.6 | Doublet (d) | ~5.0 |

| H-3 | ~7.3 - 7.5 | Singlet (s) or narrow doublet | < 1.0 |

| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |

Interpretation:

-

-CH₃ (H-2): The methyl protons are expected to appear as a singlet in the upfield region (~2.5-2.7 ppm), characteristic of a methyl group attached to an aromatic ring.[3][4]

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift to approximately 8.6-8.8 ppm. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is expected to resonate around 7.4-7.6 ppm. It will appear as a doublet due to coupling with H-6.

-

H-3: This proton is situated between the methyl group and the cyano-substituted carbon. It is expected to appear as a singlet or a very narrowly split doublet (due to a small four-bond coupling to H-5) in the region of 7.3-7.5 ppm.

-

The predicted values are based on the analysis of related compounds such as 2-methylpyridine, 4-methylpyridine, and 4-cyanopyridine.[3][5][6]

Predicted Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of 4-Cyano-2-picoline is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-6 | ~150 - 153 |

| C-4 | ~140 - 144 |

| C-5 | ~125 - 128 |

| C-3 | ~122 - 125 |

| C≡N | ~116 - 119 |

| -CH₃ | ~22 - 25 |

Interpretation:

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the downfield end of the aromatic region. C-2, being substituted with the methyl group, is expected around 158-162 ppm, while C-6 is predicted to be in the 150-153 ppm range.

-

C-4: The carbon bearing the cyano group is also expected to be significantly downfield, around 140-144 ppm.

-

C-3 and C-5: These carbons are predicted to appear in the more typical aromatic region, between 122 and 128 ppm.

-

C≡N: The nitrile carbon typically resonates in the 116-119 ppm range.

-

-CH₃: The methyl carbon is expected to give a signal in the upfield region, around 22-25 ppm.

These predictions are derived from data for 2-methylpyridine, 4-cyanopyridine, and general ¹³C NMR chemical shift tables.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Cyano-2-picoline will be dominated by the characteristic vibrations of the nitrile group and the substituted pyridine ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C and C=N Stretches | 1600 - 1450 | Medium to Strong (multiple bands) |

| Aromatic C-H Bending (out-of-plane) | 800 - 900 | Strong |

Interpretation:

-

C≡N Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile group, expected in the 2220-2240 cm⁻¹ region.[9][10]

-

Aromatic Ring Vibrations: The spectrum will also show a series of bands corresponding to the pyridine ring. The C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations will produce a pattern of several bands in the 1450-1600 cm⁻¹ region. Strong out-of-plane C-H bending vibrations are expected in the 800-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 118 (corresponding to the molecular weight of C₇H₆N₂)[2]

-

Key Fragment Ions: m/z = 117, 91, 78

Interpretation and Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 118. The fragmentation is likely to proceed through several key pathways:

-

Loss of a Hydrogen Radical: A common fragmentation for picolines is the loss of a hydrogen atom from the methyl group to form a stable pyridylmethyl cation at m/z = 117 . This is often a very intense peak.

-

Loss of Acetonitrile: Another plausible fragmentation involves the rearrangement and loss of a neutral acetonitrile molecule (CH₃CN) from the molecular ion, which would lead to a fragment at m/z = 77 (though less common for this isomer). A more likely fragmentation is the loss of HCN from the m/z 117 ion, leading to a fragment at m/z = 90 .

-

Loss of a Methyl Radical: Cleavage of the C-C bond between the ring and the methyl group could result in the loss of a methyl radical (•CH₃), although this is generally less favorable than the loss of H•. This would yield a fragment at m/z = 103.

-

Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.

Caption: A plausible fragmentation pathway for 4-Cyano-2-picoline in EI-MS.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Cyano-2-picoline.

-

Materials & Equipment:

-

4-Cyano-2-picoline sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-picoline in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy

-

Objective: To obtain the infrared absorption spectrum of 4-Cyano-2-picoline.

-

Materials & Equipment:

-

4-Cyano-2-picoline sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

-

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid 4-Cyano-2-picoline sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

-

Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of 4-Cyano-2-picoline.

-

Materials & Equipment:

-

4-Cyano-2-picoline sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

GC Method:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak can then be extracted and analyzed.

-

Caption: General workflow for the spectroscopic characterization of 4-Cyano-2-picoline.

Conclusion

This technical guide has provided a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 4-Cyano-2-picoline. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided interpretations and experimental protocols serve as a valuable resource for ensuring the quality and integrity of 4-Cyano-2-picoline in various scientific applications.

References

-

PubMed. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620–1628. [Link]

-

LookChem. (n.d.). Cas 2214-53-1, 4-CYANO-2-METHYLPYRIDINE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

-

ResearchGate. (2006). Picolinyl Ester Fragmentation Mechanism Studies with Application to the Identification of Acylcarnitine Acyl Groups Following Transesterification. Retrieved from [Link]

-

Scribd. (n.d.). Organic Syntheses Collective Volume 5. Retrieved from [Link]

-

PubMed Central. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1234. [Link]

-

ResearchGate. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methylisonicotinonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

PubChem. (n.d.). Urea, 1-(2-chloroethyl)-3-(p-ethylphenyl)-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Cyano-2-methylpyridine: Properties, Reactivity, and Applications

Introduction

4-Cyano-2-methylpyridine, also known as 2-methyl-4-pyridinecarbonitrile or 4-cyano-2-picoline, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing cyano group and the electron-donating methyl group on the pyridine ring, make it a versatile building block. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. As an intermediate in the preparation of calcium antagonists, its importance in drug discovery is well-established.[1]

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and material design. These properties dictate storage conditions, solvent selection, and reaction parameters.

Identity and Key Identifiers

A consistent and accurate identification of chemical compounds is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 4-Cyano-2-methylpyridine.

| Identifier | Value | Source |

| CAS Number | 2214-53-1 | [1][2][3] |

| Molecular Formula | C₇H₆N₂ | [1][2][3] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| IUPAC Name | 2-Methylpyridine-4-carbonitrile | N/A |

| Synonyms | 2-Methylisonicotinonitrile, 4-Cyano-2-picoline | [1] |

Physical Properties

The physical state and solubility of 4-Cyano-2-methylpyridine are crucial for its handling and use in various chemical reactions.

| Property | Value | Source |

| Appearance | Beige to yellow solid | [4] |

| Boiling Point | 213 °C | [4][5] |

| Flash Point | 87 °C | [4][5] |

| Density | 1.08 g/cm³ | [4][5] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| Storage Temp. | Inert atmosphere, Room Temperature | [4][5] |

Molecular Structure

The arrangement of atoms and functional groups in 4-Cyano-2-methylpyridine dictates its reactivity and interactions with other molecules. The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a cyano group.

Caption: Molecular structure of 4-Cyano-2-methylpyridine.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and the elucidation of its structure.

| Data Type | Key Features | Source |

| ¹³C NMR (100MHz, CDCl₃) | δ: 21.1, 116.4, 128.5, 130.6, 133.4, 147.9, 150.1 | [6] |

| ¹H NMR (400MHz, CDCl₃) | δ: 2.28 (s, 3H), 8.01-7.98 (m, 1H), 8.10 (s, 1H), 8.79-8.76 (d, 1H) | [6] |

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Cyano-2-methylpyridine is governed by the pyridine ring and the cyano and methyl functional groups. This makes it a versatile intermediate in organic synthesis. The cyano group, for instance, enhances the molecule's reactivity, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[7]

Key Reactions

-

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methylisonicotinic acid, a valuable intermediate.

-

Reduction of the Cyano Group: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to aminomethyl-substituted pyridines.

-

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, although the positions are dictated by the existing substituents.

Caption: Key reaction pathways of 4-Cyano-2-methylpyridine.

Synthesis and Purification Protocol

One common method for the synthesis of cyanopyridines is the ammoxidation of the corresponding methylpyridines (picolines).

Recommended Synthetic Route: Ammoxidation of 2-Picoline

A prevalent industrial method for synthesizing cyanopyridines involves the vapor-phase ammoxidation of picolines. This process reacts the corresponding methylpyridine with ammonia and air over a catalyst at elevated temperatures.[8]

Detailed Laboratory Protocol

A reported laboratory synthesis involves the reaction of 4-methylpyridine N-oxide with trimethylsilyl cyanide.[6]

Materials:

-

4-methylpyridine N-oxide (1 mmol)

-

Trimethylsilyl cyanide (1.2 mmol)

-

Diethyl hydrogen phosphite (2 mmol)

-

Carbon tetrachloride (2 mmol)

-

Triethylamine (2 mmol)

-

Acetonitrile (10 mL)

Procedure:

-

Combine 4-methylpyridine N-oxide, trimethylsilyl cyanide, diethyl hydrogen phosphite, carbon tetrachloride, triethylamine, and acetonitrile in a 50mL three-necked flask.[6]

-

Stir the reaction mixture at room temperature for 6 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.[6]

-

Purify the resulting crude product by column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) to obtain the colorless liquid target compound.[6]

Expected Yield: 80%[6]

Caption: Workflow for the laboratory synthesis of 4-Cyano-2-methylpyridine.

Applications in Medicinal Chemistry

4-Cyano-2-methylpyridine is a key intermediate in the synthesis of various pharmaceutical agents.[7] Its structural motif is found in molecules designed to treat a range of conditions. Notably, it serves as a building block in the preparation of calcium antagonists.[1] The ability to functionalize both the cyano group and the pyridine ring allows for the creation of diverse molecular scaffolds, which is essential in drug development and chemical research.[7]

Safety and Handling

Appropriate safety precautions must be taken when handling 4-Cyano-2-methylpyridine.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-Cyano-2-methylpyridine is a chemical compound with significant utility in organic synthesis, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an important intermediate for the construction of more complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in drug development and related fields.

References

-

PubChem. (n.d.). 2-Cyano-4-methylpyridine. Retrieved from [Link]

-

Chemwatch. (n.d.). GHS SDS in English (European) 35944-2. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-4'-cyano-2,2':6",2"'-quaterpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

Chemdad. (n.d.). 4-CYANO-2-METHYLPYRIDINE. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. synchem.de [synchem.de]

- 3. 4-CYANO-2-METHYLPYRIDINE | 2214-53-1 [chemicalbook.com]

- 4. 4-CYANO-2-METHYLPYRIDINE CAS#: 2214-53-1 [m.chemicalbook.com]

- 5. 4-CYANO-2-METHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-Cyano-2-methylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyano-2-methylpyridine, a key intermediate in the synthesis of pharmaceuticals, notably calcium channel antagonists.[1] Given the limited availability of quantitative solubility data in public literature, this guide emphasizes the foundational principles governing solubility and equips researchers with the necessary theoretical framework and practical methodologies to determine and predict the solubility of this compound in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of 4-Cyano-2-methylpyridine in Pharmaceutical Synthesis

4-Cyano-2-methylpyridine, also known as 2-methyl-4-pyridinecarbonitrile, is a pivotal heterocyclic building block.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a cyano group, makes it a versatile precursor in the synthesis of more complex molecules. A notable application is its use as an intermediate in the preparation of calcium antagonists, a class of drugs widely used in the management of cardiovascular diseases.[1]

The success of any synthesis, purification, or formulation process involving 4-Cyano-2-methylpyridine is fundamentally linked to its solubility in organic solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for:

-

Reaction Optimization: Ensuring that reactants are in the same phase for efficient chemical transformation.

-

Purification and Crystallization: Selecting appropriate solvents and anti-solvents for obtaining the compound in high purity.

-

Formulation Development: For preclinical and clinical studies, understanding solubility is the first step in designing effective delivery systems.

This guide will delve into the physicochemical properties of 4-Cyano-2-methylpyridine, provide a theoretical basis for its solubility, and present detailed protocols for its experimental determination.

Physicochemical Properties of 4-Cyano-2-methylpyridine

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. The key properties of 4-Cyano-2-methylpyridine are summarized below.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Beige solid | [2] |

| Boiling Point | 213 °C | [3][4] |

| pKa (Predicted) | 2.60 ± 0.10 | [2] |

| LogP (Predicted) | ~1.0 - 1.5 (Estimated) | Inferred from related structures |

| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Nitrile Nitrogen) | Inferred from structure |

| Hydrogen Bond Donors | 0 | Inferred from structure |

2.1. Analysis of Physicochemical Properties and Their Impact on Solubility

-

pKa: The predicted pKa of 2.60 indicates that 4-Cyano-2-methylpyridine is a weak base.[2] The electron-withdrawing nature of the cyano group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2) or 4-methylpyridine (pKa ≈ 5.98). This means that in neutral or basic organic solvents, the molecule will be un-ionized. In the presence of strong acids, it can be protonated, which would dramatically increase its solubility in polar protic solvents.

-

Polarity and LogP: The presence of the polar cyano group and the nitrogen atom in the pyridine ring imparts a significant dipole moment to the molecule. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While no experimental LogP value for 4-Cyano-2-methylpyridine is readily available, the predicted value for its isomer, 2-Cyano-4-methylpyridine, is around 1.0. This suggests that the molecule has a moderate degree of lipophilicity and is not extremely polar or nonpolar.

-

Hydrogen Bonding: 4-Cyano-2-methylpyridine possesses two hydrogen bond acceptor sites (the lone pairs on the pyridine and nitrile nitrogen atoms) but no hydrogen bond donor sites. This suggests that it will be more soluble in solvents that can act as hydrogen bond donors (e.g., alcohols) compared to non-hydrogen bonding solvents of similar polarity.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and can be further classified into protic (containing O-H or N-H bonds) and aprotic (lacking O-H or N-H bonds).

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Given that 4-Cyano-2-methylpyridine has hydrogen bond acceptors, it is expected to have favorable interactions with these solvents. Qualitative data confirms its solubility in methanol.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole-dipole interactions but do not donate hydrogen bonds. The dipole moment of 4-Cyano-2-methylpyridine should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. The significant polarity of 4-Cyano-2-methylpyridine suggests that its solubility in nonpolar solvents will be limited.

Below is a diagram illustrating the logical workflow for predicting solubility based on these principles.

Caption: Logical workflow for predicting the solubility of 4-Cyano-2-methylpyridine.

Predicted Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for 4-Cyano-2-methylpyridine in a range of common organic solvents. It is crucial to note that these are predictions and should be verified experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Confirmed qualitatively.[2] Strong hydrogen bonding and polar interactions. |

| Ethanol | Soluble | Similar to methanol, capable of hydrogen bonding. | |

| Water | Sparingly Soluble | While polar, the relatively large organic structure may limit solubility. The isomer 2-Cyano-4-methylpyridine is slightly soluble in water. | |

| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions are expected. |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, expected to be an excellent solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, expected to be an excellent solvent. | |

| Moderately Polar | Dichloromethane (DCM) | Soluble | Moderate polarity should allow for good solvation. |

| Chloroform | Soluble | Confirmed qualitatively.[2] Similar to DCM. | |

| Ethyl Acetate | Moderately Soluble | Ester functionality allows for some polar interactions. | |

| Nonpolar | Toluene | Sparingly Soluble | Aromatic nature may allow for some π-π stacking, but overall polarity mismatch will limit solubility. |

| Hexane | Insoluble | Large polarity difference between the aliphatic hydrocarbon and the polar solute. |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of 4-Cyano-2-methylpyridine, progressing from a rapid qualitative assessment to a more precise quantitative measurement.

5.1. Protocol 1: Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents and is useful for initial solvent screening.

Materials:

-

4-Cyano-2-methylpyridine

-

A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)

-

Small, clean, and dry glass vials (e.g., 1.5 mL) with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Sample Addition: Add approximately 2-5 mg of 4-Cyano-2-methylpyridine to each labeled vial.

-

Solvent Addition: Add the test solvent to each vial in 0.1 mL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the vial against a contrasting background to see if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves after the addition of a small amount of solvent (e.g., < 0.5 mL).

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains even after adding more solvent (e.g., up to 1 mL).

-

Insoluble: Little to no solid dissolves.

-

5.2. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

Materials:

-

4-Cyano-2-methylpyridine

-

Selected organic solvent(s)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Detailed Steps:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Cyano-2-methylpyridine of known concentrations in the chosen solvent. Use these to generate a calibration curve using the analytical method (HPLC or UV-Vis).

-

Preparation of Saturated Solution: Add an excess amount of 4-Cyano-2-methylpyridine to a vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the pre-calibrated analytical method to determine the concentration of 4-Cyano-2-methylpyridine.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Conclusion

While quantitative solubility data for 4-Cyano-2-methylpyridine is not widely published, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive framework. The compound's moderate polarity, hydrogen bond accepting capabilities, and weak basicity suggest good solubility in polar organic solvents, particularly those that are protic, and limited solubility in nonpolar solvents. For researchers and drug development professionals, the experimental protocols provided in this guide offer a clear and reliable path to determining the precise solubility of 4-Cyano-2-methylpyridine in any solvent of interest, thereby enabling the optimization of synthetic, purification, and formulation processes.

References

-

ChemWhat. 2-CYANO-4-METHYLPYRIDINE CAS#: 1620-76-4. Available from: [Link]

-

Wikipedia. 4-Methylpyridine. Available from: [Link]

-

Chemdad. 4-CYANO-2-METHYLPYRIDINE. Available from: [Link]

Sources

The Versatile Intermediate: A Technical Guide to 4-Cyano-2-methylpyridine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the strategic selection of intermediates is paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic building blocks, substituted pyridines hold a place of prominence due to their prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of 4-Cyano-2-methylpyridine, a key intermediate whose structural features make it a valuable precursor in the synthesis of complex molecular architectures, particularly in the realm of calcium channel modulators. This document will delve into its nomenclature, physicochemical properties, synthesis, and applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Compound Identification and Nomenclature: Establishing a Clear Profile

Clarity in chemical communication is fundamental. 4-Cyano-2-methylpyridine is known by several names in scientific literature and commercial catalogs, which can sometimes lead to ambiguity. A comprehensive understanding of its various identifiers is crucial for accurate literature searches and procurement.

The nomenclature of this compound is systematically derived from its pyridine core, substituted with a cyano group at the 4-position and a methyl group at the 2-position. Its IUPAC name is 2-methylpyridine-4-carbonitrile [1].

A non-exhaustive list of its common synonyms and identifiers includes:

-

2-Methylisonicotinonitrile [2]

-

2-Methyl-4-cyanopyridine [3]

-

2-Methyl-4-pyridinecarbonitrile [3]

-

4-Cyano-2-picoline [3]

It is critical to distinguish 4-Cyano-2-methylpyridine from its isomer, 2-Cyano-4-methylpyridine. While they share the same molecular formula and weight, their distinct substitution patterns lead to different chemical properties and reactivity.

Below is a logical diagram illustrating the relationship between the primary name and its key synonyms, emphasizing the core "2-methylpyridine" and "4-cyano" functionalities.

Caption: Nomenclature hierarchy for 4-Cyano-2-methylpyridine.

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a synthetic intermediate is essential for process development, scale-up, and ensuring safe handling. The following table summarizes the key physicochemical data for 4-Cyano-2-methylpyridine.

| Property | Value | Source |

| CAS Number | 2214-53-1 | |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Boiling Point | 212.8 °C at 760 mmHg | [2] |

| Density | 1.08 g/cm³ | [2] |

| Flash Point | 87.2 °C | [2] |

| Solubility | Soluble in chloroform and methanol. | |

| Appearance | Not explicitly stated, but related compounds are off-white solids. |

Synthesis Strategies: From Picoline to a Valuable Intermediate

The synthesis of cyanopyridines often involves the introduction of a cyano group onto a pre-existing pyridine ring. A common and effective strategy for the synthesis of 4-Cyano-2-methylpyridine involves the oxidation of the parent picoline to its N-oxide, followed by cyanation. This approach enhances the reactivity of the pyridine ring, facilitating the introduction of the nitrile group.

A plausible and widely utilized synthetic pathway is outlined below. This methodology is adapted from established procedures for the synthesis of related cyanopyridines.[4][5]

Experimental Protocol: Synthesis of 4-Cyano-2-methylpyridine

Step 1: N-Oxidation of 2-Methylpyridine (2-Picoline)

-

To a solution of 2-methylpyridine in a suitable solvent (e.g., acetic acid), add a controlled amount of an oxidizing agent, such as hydrogen peroxide.

-

The reaction mixture is heated to facilitate the oxidation process. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield 2-methylpyridine-N-oxide.

Step 2: Cyanation of 2-Methylpyridine-N-oxide

-

The crude 2-methylpyridine-N-oxide is dissolved in an aprotic solvent like dichloromethane.

-

A cyanating agent, such as trimethylsilyl cyanide (TMSCN), is added to the solution.

-

A reagent like dimethylformamide is then added dropwise at a controlled temperature.

-

The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

-

Work-up involves quenching the reaction with an aqueous solution of potassium carbonate, followed by extraction with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure 4-Cyano-2-methylpyridine.

The following diagram illustrates this two-step synthesis workflow.

Caption: General synthesis workflow for 4-Cyano-2-methylpyridine.

Applications in Drug Discovery and Development: A Focus on Calcium Antagonists

The primary application of 4-Cyano-2-methylpyridine in the pharmaceutical industry is as a crucial intermediate in the synthesis of calcium antagonists.[3] Calcium channel blockers are a class of drugs that disrupt the movement of calcium through calcium channels and are widely used in the treatment of cardiovascular disorders such as hypertension, angina, and arrhythmias.

The nitrile group in 4-Cyano-2-methylpyridine is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids or amines, which are often essential for the final drug molecule's biological activity and pharmacokinetic properties. The presence of the methyl group at the 2-position can also influence the molecule's steric and electronic properties, which can be fine-tuned to optimize its interaction with the target protein.

While specific drug candidates synthesized from 4-Cyano-2-methylpyridine are often proprietary, its role as a key building block in this therapeutic area is well-established within the medicinal chemistry community. The cyano group itself is a feature in over 60 small molecule drugs on the market, valued for its ability to engage in noncovalent interactions with biological targets and to improve pharmacokinetic profiles.[6]

Safety, Handling, and Storage: Ensuring a Secure Research Environment

Hazard Profile (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[8]

Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound and adhere to all institutional and regulatory safety guidelines.

Conclusion

4-Cyano-2-methylpyridine stands out as a strategically important intermediate for synthetic and medicinal chemists. Its well-defined structure, coupled with the versatile reactivity of the cyano group, makes it a valuable building block for the construction of complex, biologically active molecules. Its established role in the synthesis of calcium antagonists highlights its significance in drug discovery. A thorough understanding of its nomenclature, properties, synthesis, and safe handling practices, as detailed in this guide, is essential for its effective and responsible use in the laboratory and in the development of future therapeutics.

References

- 1. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylisonicotinonitrile|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Biological Activity of Cyanopyridine Derivatives in Oncology

Abstract

The pyridine nucleus, particularly in its cyanated form, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer properties of cyanopyridine derivatives. We move beyond a mere cataloging of compounds to offer a mechanistic understanding of their action, focusing on the inhibition of key oncogenic signaling pathways. This document is designed for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these promising therapeutic agents. By grounding our discussion in established biochemical principles and providing robust methodological guidance, we aim to empower researchers to accelerate the discovery and development of novel cyanopyridine-based anticancer therapeutics.

Introduction: The Cyanopyridine Scaffold in Modern Oncology

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of naturally occurring and synthetic bioactive molecules.[1] The introduction of a cyano (-C≡N) group imparts unique electronic properties, enhancing the molecule's ability to interact with biological targets and serving as a versatile synthetic handle.[1] In the context of oncology, cyanopyridine derivatives have emerged as potent inhibitors of various protein kinases and other enzymes that are critical for cancer cell proliferation, survival, and metastasis.[2][3]

This guide will focus on the multifaceted anticancer activities of cyanopyridine derivatives, with a particular emphasis on their role as inhibitors of key signaling pathways frequently dysregulated in cancer, including:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Non-Receptor Tyrosine Kinases: Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

-

Serine/Threonine Kinases: Aurora Kinases.

We will dissect the mechanisms through which cyanopyridines exert their effects and provide detailed protocols for their synthesis and biological characterization, thereby offering a comprehensive resource for researchers in the field.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of cyanopyridine derivatives often stems from their ability to selectively inhibit enzymes that drive tumor progression. This section will explore the molecular mechanisms behind their activity against several critical cancer-related signaling pathways.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

RTKs like EGFR and VEGFR are transmembrane proteins that, upon ligand binding, activate intracellular signaling cascades controlling cell growth, proliferation, and angiogenesis.[4][5] Their aberrant activation is a common feature in many cancers.[4][6]

2.1.1. Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway, when constitutively activated by mutations or overexpression, drives uncontrolled cell division.[6][7] Cyanopyridine-based small molecules have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain and blocking downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[5][6]

Signaling Pathway Diagram: EGFR Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by cyanopyridine compounds.

Modulation of the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune regulation. [8]Persistent activation of this pathway is linked to various cancers. [8][9]Cyanopyridine derivatives have been synthesized that effectively inhibit the phosphorylation of STAT3, a key downstream effector in this pathway, leading to reduced migration and colony formation of cancer cells. [10]

Signaling Pathway Diagram: JAK/STAT Inhibition

Caption: A streamlined workflow for the synthesis and evaluation of cyanopyridines.

General Synthesis of 2-Amino-3-Cyanopyridine Derivatives

A common and efficient method for synthesizing the 2-amino-3-cyanopyridine scaffold is through a one-pot, multi-component reaction.

[10]Protocol 1: One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask, combine the substituted acetophenone (1 mmol), an appropriate benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in toluene (10 mL). 2[10]. Reflux: Stir the mixture at reflux for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC). 3[10]. Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and tetrahydrofuran (THF). 4[10]. Extraction: Wash the organic phase twice with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). 5[10]. Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization from absolute ethanol or by column chromatography.

[10]#### 3.2. In Vitro Anticancer Activity Evaluation

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.